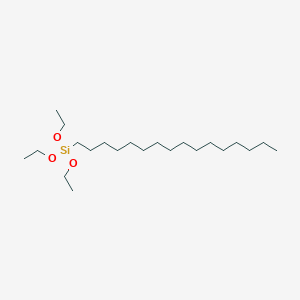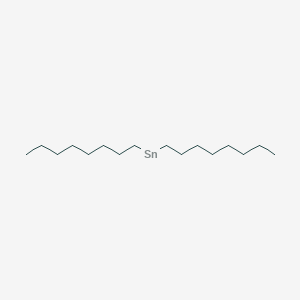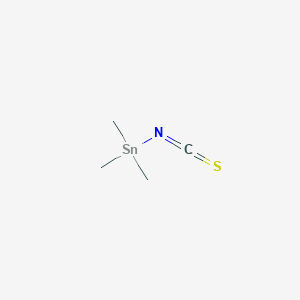
Hexadecyltriethoxysilane
Übersicht
Beschreibung
Hexadecyltriethoxysilane is a chemical compound with the molecular formula C22H48O3Si . It is used in various applications, including the modification of nano-SiO2 .
Synthesis Analysis
Hexadecyltriethoxysilane has been used in the modification of nano-SiO2 in research. The process involves refluxing the nanoparticles and the organosilane in a hydrocarbon solvent .Molecular Structure Analysis
The molecular structure of Hexadecyltriethoxysilane consists of 22 carbon atoms, 48 hydrogen atoms, 3 oxygen atoms, and 1 silicon atom . The molecular weight of Hexadecyltriethoxysilane is 388.7 g/mol .Physical And Chemical Properties Analysis
Hexadecyltriethoxysilane has a molecular weight of 388.7 g/mol . It has a complexity of 257 and a topological polar surface area of 27.7 Ų . It also has 21 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Antibacterial and Waterproof Coating for Wood
- Summary of Application: Hexadecyltrimethoxysilane is used in combination with nano-titanium dioxide to prepare an antibacterial and waterproof coating for wood surfaces .
- Methods of Application: The coating is prepared by mixing hexadecyltrimethoxysilane and nano-titanium dioxide and applying it to the wood surfaces .
- Results: The wood coated with this antibacterial and waterproof coating has excellent antibacterial properties (antibacterial rate as high as 99%) and waterproof properties . This coating does not cause a major change in the color of the wood, and at the same time increases the tensile strength and hardness to a certain extent .
Dispersions of Metal Oxide Nanoparticles in Nonpolar Solvents
- Summary of Application: Hexadecyltriethoxysilane is used to coat nanoparticles of metal oxides such as CeO2, Fe3O4, TiO2, and ZnO, enabling them to give stable dispersions in hydrocarbon solvents due to their hydrophobic surface .
- Methods of Application: The nanoparticles and the organosilane are refluxed in a hydrocarbon solvent .
- Results: The organosilane-coated metal oxide nanoparticles yield to silica-coated core-shell type nanoparticles upon heating in air .
Preparation of Superhydrophobic Silica Nanoparticles
- Summary of Application: Hexadecyltrimethoxysilane is used to hydrophobize silica nanoparticles synthesized by a hydrothermal-assisted sol–gel process .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The short reaction time facilitates the efficient production of superhydrophobic silica powders .
Antibacterial and Waterproof Coating for Wood
- Summary of Application: Hexadecyltrimethoxysilane is used in combination with nano-titanium dioxide to prepare an antibacterial and waterproof coating for wood surfaces .
- Methods of Application: The coating is prepared by mixing hexadecyltrimethoxysilane and nano-titanium dioxide and applying it to the wood surfaces .
- Results: The wood coated with this antibacterial and waterproof coating has excellent antibacterial properties (antibacterial rate as high as 99%) and waterproof properties . This coating does not cause a major change in the color of the wood, and at the same time increases the tensile strength and hardness to a certain extent .
Dispersions of Metal Oxide Nanoparticles in Nonpolar Solvents
- Summary of Application: Hexadecyltriethoxysilane is used to coat nanoparticles of metal oxides such as CeO2, Fe3O4, TiO2, and ZnO, enabling them to give stable dispersions in hydrocarbon solvents due to their hydrophobic surface .
- Methods of Application: The nanoparticles and the organosilane are refluxed in a hydrocarbon solvent .
- Results: The organosilane-coated metal oxide nanoparticles yield to silica-coated core-shell type nanoparticles upon heating in air .
Preparation of Superhydrophobic Silica Nanoparticles
- Summary of Application: Hexadecyltrimethoxysilane is used to hydrophobize silica nanoparticles synthesized by a hydrothermal-assisted sol–gel process .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The short reaction time facilitates the efficient production of superhydrophobic silica powders .
Surface Modification of Silica
- Summary of Application: Hexadecyltriethoxysilane is used for the surface modification of silica nanoparticles . This modification enhances the properties of the nanoparticles, making them suitable for various applications .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The surface modification step significantly impacts the various properties of the silica surface . This modification has been extensively highlighted in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Safety And Hazards
Hexadecyltriethoxysilane should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
triethoxy(hexadecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23-6-2,24-7-3)25-8-4/h5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGYKEULCAINCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936917 | |
| Record name | Triethoxy(hexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyltriethoxysilane | |
CAS RN |
16415-13-7 | |
| Record name | Hexadecyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16415-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxyhexadecylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016415137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethoxy(hexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyhexadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)

![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)




